molecular formula C9H18N2OS2 B12818274 2-Propanamine, 2-methyl-N-((4-morpholinylthioxomethyl)thio)- CAS No. 68310-86-1

2-Propanamine, 2-methyl-N-((4-morpholinylthioxomethyl)thio)-

Cat. No.: B12818274
CAS No.: 68310-86-1
M. Wt: 234.4 g/mol
InChI Key: SXJUCAYPPGXJEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(tert-butylamino) morpholine-4-carbodithioate is a heterocyclic organic compound with the molecular formula C9H18N2OS2 and a molecular weight of 234.382 g/mol . It is known for its unique structure, which includes a morpholine ring and a carbodithioate group, making it a valuable compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (tert-butylamino) morpholine-4-carbodithioate typically involves the reaction of morpholine with tert-butylamine and carbon disulfide. The reaction is carried out in the presence of a base, such as sodium hydroxide, under controlled temperature conditions . The general reaction scheme is as follows:

Industrial Production Methods

Industrial production methods for (tert-butylamino) morpholine-4-carbodithioate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(tert-butylamino) morpholine-4-carbodithioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(tert-butylamino) morpholine-4-carbodithioate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (tert-butylamino) morpholine-4-carbodithioate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. It can also inhibit certain enzymes by interacting with their active sites, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(tert-butylamino) morpholine-4-carbodithioate is unique due to the presence of both the tert-butylamino group and the carbodithioate group. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications .

Properties

CAS No.

68310-86-1

Molecular Formula

C9H18N2OS2

Molecular Weight

234.4 g/mol

IUPAC Name

(tert-butylamino) morpholine-4-carbodithioate

InChI

InChI=1S/C9H18N2OS2/c1-9(2,3)10-14-8(13)11-4-6-12-7-5-11/h10H,4-7H2,1-3H3

InChI Key

SXJUCAYPPGXJEK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NSC(=S)N1CCOCC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.